Antipain (dihydrochloride)

Protease Inhibition Enzymology Comparative Biochemistry

Antipain (dihydrochloride) is an actinomycetes-derived reversible peptide protease inhibitor with an inhibition profile that cannot be replaced by leupeptin or aprotinin. Its extremely weak plasmin inhibition (IC50 >93 μg/ml) enables coagulation cascade studies without confounding fibrinolytic blockade — a critical advantage over leupeptin. Simultaneously, its potent cathepsin A inhibition (IC50 1.19 μg/ml, exceeding leupeptin) makes it essential for lysosomal storage disorder and oncogenic transformation research. Validated in nuclear extract isolation for gel-shift assays and adipocyte Western blotting. Substituting Antipain with leupeptin in established cocktails alters selectivity and risks experimental failure.

Molecular Formula C27H46Cl2N10O6
Molecular Weight 677.6 g/mol
Cat. No. B8143648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntipain (dihydrochloride)
Molecular FormulaC27H46Cl2N10O6
Molecular Weight677.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
InChIInChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20-,21-;;/m0../s1
InChIKeyYAHXZYICKJUJEO-PKGYLJHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antipain (dihydrochloride) for Protease Inhibition: Baseline Procurement Overview


Antipain (dihydrochloride) is a reversible peptide protease inhibitor produced by actinomycetes [1]. It selectively targets serine and cysteine proteases, including trypsin, papain, and cathepsins A, B, and D . Its activity spectrum is broadly similar to leupeptin but demonstrates key differential inhibition profiles that impact experimental design and procurement decisions .

Why Leupeptin or Aprotinin Are Not Direct Substitutes for Antipain (dihydrochloride)


While Antipain, leupeptin, and aprotinin are all classified as serine/cysteine protease inhibitors, their quantitative inhibition profiles differ significantly. For example, Antipain shows markedly lower inhibition of plasmin compared to leupeptin , and has a distinct cathepsin A inhibition profile [1]. Furthermore, a direct head-to-head study demonstrated that Antipain and leupeptin do not always block the same proteolytic events, as seen in polyprotein processing assays where Antipain showed a different pattern of cleavage blockade compared to other inhibitors in its class [2]. Substituting Antipain with another inhibitor without validating the specific target profile can lead to experimental failure or misleading results.

Quantitative Differentiation of Antipain (dihydrochloride) for Protease Research


Antipain vs. Leupeptin: Enhanced Specificity for Papain and Trypsin

Antipain exhibits higher specificity for the proteases papain and trypsin when compared directly to leupeptin [1]. This is a vendor-reported, qualitative difference in its inhibition profile, indicating that for assays where these are the primary targets, Antipain may be the more appropriate selection .

Protease Inhibition Enzymology Comparative Biochemistry

Antipain vs. Leupeptin: Differential Inhibition of Plasmin and Cathepsin A

While both compounds inhibit a similar range of proteases, a key difference lies in their potency against plasmin and cathepsin A. Antipain shows significantly reduced inhibition of plasmin (IC50 > 93 μg/ml) compared to leupeptin [1]. Conversely, Antipain's inhibition of cathepsin A is more potent (IC50 = 1.19 μg/ml) than what is typically observed with leupeptin . This creates a distinct selectivity profile.

Protease Selectivity Coagulation Enzyme Assays

Antipain vs. Elastatinal: 100-Fold Higher Inhibitory Potency

In a direct comparison, Antipain is reported to be 100-fold more potent than the elastase inhibitor elastatinal . This establishes a clear quantitative advantage when selecting a broad-spectrum inhibitor for protocols that include serine proteases beyond just elastase.

Elastase Serine Protease Potency Comparison

Comparative Efficacy in Polyprotein Cleavage Blockade vs. Other Inhibitors

A direct head-to-head study examining the ability of various protease inhibitors to block polyprotein proteolysis revealed that Antipain dihydrochloride was among the subset of inhibitors that successfully blocked cleavage [1]. Importantly, its pattern of inhibition was distinct from that of leupeptin, aprotinin, and E-64 in the same experiment, suggesting a unique target profile within this specific biological context.

Polyprotein Processing Protease Cocktail In Vitro Assay

Strategic Applications of Antipain (dihydrochloride) Based on Proven Differentiation


Research on Coagulation and Fibrinolysis

Given its very low inhibition of plasmin (IC50 > 93 μg/ml) [1], Antipain is particularly well-suited for studies on the coagulation cascade or thrombokinase [2]. Unlike leupeptin, which potently inhibits plasmin, Antipain allows researchers to inhibit other serine proteases involved in coagulation (e.g., thrombokinase) without confounding results by blocking the fibrinolytic enzyme plasmin.

Lysosomal Protease Studies (Cathepsin A)

Antipain's relatively potent inhibition of cathepsin A (IC50 = 1.19 μg/ml) [1] makes it a preferred tool for investigating lysosomal storage disorders or other pathways where this enzyme plays a critical role. This application is supported by its demonstrated ability to inhibit cathepsin A more effectively than leupeptin [2].

Custom Protease Inhibitor Cocktails for Nuclear or Cytoplasmic Extracts

Antipain is a standard component in validated protease inhibitor cocktails for isolating nuclear extracts for gel shift assays [1] and preparing adipocyte proteins for Western blotting [2]. Its distinct inhibition profile, particularly its differential effects on plasmin and cathepsin A, makes it a non-redundant component in these mixtures compared to leupeptin-only cocktails. Substituting it with leupeptin could alter the cocktail's overall selectivity.

Cell Transformation and Carcinogenesis Studies

Chronic administration of Antipain has been shown to reduce the frequency of chemically induced transformation in BALB/c-/3T3 cells [1] and inhibit transformation of NIH3T3 cells after transfection with an activated H-ras oncogene [2]. This specific, literature-validated application differentiates it from general-purpose protease inhibitors and provides a clear rationale for its procurement in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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